Synthetic Accessibility: One-Pot Allylation Yield Comparison Across N-Alkoxycarbonyl-4-imidazoline Analogs
The one-pot synthesis of 2-allyl-1,3-diethoxycarbonyl-4-imidazoline proceeds via in situ generation of N-(ethoxycarbonyl)imidazolium salt followed by nucleophilic trapping with allyltributyltin, delivering the title compound in good yield (reported as 'good yields' in the primary methodology; specific isolated yields for the diethyl ester analog are provided within the full text of the 1994 J. Org. Chem. paper) [1]. In contrast, the analogous 2-methyl-1,3-diethoxycarbonyl-4-imidazoline or 2-phenyl congeners require alternative, often less convergent synthetic routes. Direct head-to-head yield data within a single study are not available from the retrieved sources; this comparison is therefore classified as class-level inference based on the general methodology scope.
| Evidence Dimension | One-pot synthetic yield |
|---|---|
| Target Compound Data | Reported as good yield in Itoh et al. 1992, 1994; exact value not publicly abstracted |
| Comparator Or Baseline | 2-Methyl-1,3-diethoxycarbonyl-4-imidazoline (not directly compared in the same study); alternative multistep synthesis typically required |
| Quantified Difference | Not calculable from available abstract data; synthesis of the allyl analog benefits from the direct allyltributyltin method |
| Conditions | Imidazole, ethyl chloroformate, allyltributyltin, one-pot procedure (Tetrahedron Letters 1992; J. Org. Chem. 1994) |
Why This Matters
For procurement decisions in synthetic chemistry laboratories, the availability of a one-pot synthetic route directly impacts cost, scalability, and accessibility of the building block for further derivatization.
- [1] Itoh, T.; Hasegawa, H.; Nagata, K.; Okada, M.; Ohsawa, A. Reaction of imidazoles with allyltributyltin in the presence of chloroformate. Tetrahedron Letters 1992, 33 (37), 5399–5402. View Source
